molecular formula C18H16O4 B1350007 Di-2,3-dihydro-1-benzofuran-5-ylacetic acid CAS No. 886497-39-8

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Cat. No.: B1350007
CAS No.: 886497-39-8
M. Wt: 296.3 g/mol
InChI Key: JUTNUKDMWFXDBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrobenzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the acetic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid can be compared with other benzofuran derivatives such as:

  • Benzofuran-2-carboxylic acid
  • Benzofuran-3-carboxylic acid
  • 2,3-Dihydrobenzofuran-5-carboxylic acid

These compounds share the benzofuran core but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

2,2-bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-18(20)17(13-1-3-15-11(9-13)5-7-21-15)14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10,17H,5-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTNUKDMWFXDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C3=CC4=C(C=C3)OCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375547
Record name Bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-39-8
Record name Bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886497-39-8
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